Anti-Proliferative Activity: Avadomide vs. Lenalidomide in B-Lineage Cells
Avadomide (CC-122) exhibits significantly greater anti-proliferative activity against B-lineage cells than lenalidomide, with a 10-fold difference in potency reported [1]. This differential activity is attributed to avadomide's enhanced capacity to promote cereblon-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1), transcription factors critical for B-cell malignancy survival.
| Evidence Dimension | Anti-proliferative potency against B-lineage cells |
|---|---|
| Target Compound Data | 10-fold greater than lenalidomide |
| Comparator Or Baseline | Lenalidomide (baseline reference potency) |
| Quantified Difference | 10× greater activity |
| Conditions | In vitro B-lineage cell proliferation assays |
Why This Matters
Procurement of avadomide over lenalidomide may be scientifically justified when experimental or therapeutic objectives require maximal B-cell antiproliferative effect at lower compound concentrations.
- [1] CC-122 Degrades the Lymphoid Transcription Factor Aiolos (IKZF3) By Modulating Cereblon and Shows Clinical Activity in a Phase Ib Study. Blood. 2014;124(21):3500. View Source
